Hamamelitannin, a complex molecule with potential anti-inflammatory, antiviral, and antioxidant properties, is a major bioactive component of witch hazel extracts. Research has focused on developing efficient and sustainable methods for synthesizing Hamamelitannin. One approach utilizes Hamamelose as a starting material.
A study published in "Biomolecules" in 2023 explored the use of enzymatic acylation, a technique utilizing enzymes as catalysts, to synthesize Hamamelitannin from Hamamelose. This method offers advantages like high regioselectivity (meaning the addition of functional groups occurs at specific locations) and environmentally friendly conditions compared to traditional chemical synthesis methods. []
2-C-Hydroxymethyl-D-ribose, also known as D-hamamelose, is a branched-chain aldopentose derived from D-ribose with a hydroxymethyl group at the C2 position. This modification distinguishes it from its parent compound, D-ribose, which is a crucial component of ribonucleic acid (RNA) and plays an essential role in cellular metabolism. The presence of the hydroxymethyl group enhances the compound's solubility and reactivity, making it relevant in various biochemical contexts .
Hamamelose research is ongoing, with scientists investigating its potential applications in various fields. These may include:
The chemical behavior of 2-C-hydroxymethyl-D-ribose is influenced by its structure. It can participate in several reactions typical of aldoses, including:
Additionally, 2-C-hydroxymethyl-D-ribose can undergo fragmentation reactions leading to the formation of unnatural ketoses, providing pathways for synthetic applications .
2-C-Hydroxymethyl-D-ribose has been identified in various biological systems, notably in the cell wall of Mycobacterium tuberculosis. Its presence suggests potential roles in bacterial physiology and pathogenicity. Moreover, as a derivative of D-ribose, it may also participate in metabolic pathways involving nucleotides and nucleic acids, although specific biological activities distinct from D-ribose have not been extensively characterized .
The synthesis of 2-C-hydroxymethyl-D-ribose can be achieved through various methods:
2-C-Hydroxymethyl-D-ribose has several potential applications:
Research on interaction studies involving 2-C-hydroxymethyl-D-ribose primarily focuses on its biochemical properties and interactions with other biomolecules. These studies may include:
Several compounds share structural similarities with 2-C-hydroxymethyl-D-ribose. Here are some notable examples:
Compound Name | Structure Description | Unique Features |
---|---|---|
D-Ribose | An aldopentose with no modifications at C2 | Fundamental component of RNA and ATP |
D-Deoxyribose | A derivative of ribose lacking an oxygen at C2 | Essential for DNA structure |
L-Rhamnose | A methylated sugar with a different stereochemistry | Commonly found in plant polysaccharides |
D-Xylose | An aldopentose similar in structure but different at C4 | Important in plant metabolism and polysaccharide synthesis |
The uniqueness of 2-C-hydroxymethyl-D-ribose lies in its specific hydroxymethyl modification at the C2 position, which may impart distinct biochemical properties not found in its relatives .
2-C-Hydroxymethyl-D-ribose (C₆H₁₂O₆), also known as D-hamamelose, is a branched-chain aldopentose derivative of D-ribose. Its molecular structure features a hydroxymethyl (-CH₂OH) group at the C2 position of the ribose backbone, resulting in a unique stereochemical arrangement. The compound exists in multiple cyclic forms, including α- and β-furanoses and α- and β-pyranoses, as confirmed by solid-state nuclear magnetic resonance (NMR) and X-ray crystallography. The predominant form in crystalline states is the β-furanose conformation, characterized by a ²E ring puckering.
The compound exhibits a molar mass of 180.16 g/mol and a topological polar surface area (TPSA) of 118.00 Ų, indicative of high hydrophilicity. Its melting point ranges between 110°C and 111°C, with optical rotation values of [α]D²² = +7.3° (equilibrium in water). The XLogP value of -3.70 further underscores its poor lipid solubility.
Property | Value | Source |
---|---|---|
Molecular Formula | C₆H₁₂O₆ | |
Molar Mass | 180.16 g/mol | |
Melting Point | 110–111°C | |
Optical Rotation | [α]D²² +7.3° (water) | |
XLogP | -3.70 |